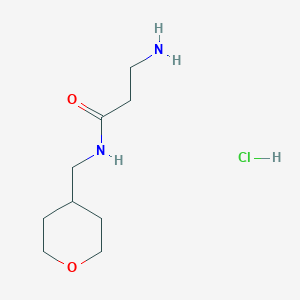![molecular formula C8H6F3N3 B1525357 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 1190320-36-5](/img/structure/B1525357.png)
6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine
Descripción general
Descripción
“6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine” is a chemical compound with the molecular formula C6H5F3N2 . It is a derivative of pyridine, which is a nitrogen-bearing heterocycle . Pyridine and its derivatives occupy an important position as a precious source of clinically useful agents in the field of medicinal chemistry research .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “this compound”, is a topic of active research due to their importance in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a trifluoromethyl group attached to the 6th carbon and an amine group attached to the 3rd carbon . The average mass of the molecule is 162.113 Da .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine is involved in various synthesis and reactivity studies. One study explored its role in the asymmetric synthesis of highly functionalized pyrrolidine derivatives, which hold potential medical value (Zhi et al., 2016). Another research focused on its application in the synthesis of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which were evaluated as potential anticancer agents (Chavva et al., 2013).
Catalysis and Complex Formation
The compound plays a significant role in catalysis and complex formation. For instance, it has been used in the synthesis of pyrroles catalyzed by AgOTf or cationic Au(I) complexes (Harrison et al., 2006). Additionally, its utility in forming complexes with tris(pentafluorophenyl)boron was investigated, highlighting its potential in metallocene activation and polymerization catalysts (Focante et al., 2006).
Material Synthesis and Characterization
Research has been conducted on its use in material synthesis, such as the preparation of hyperbranched polyimides for gas separation applications (Fang et al., 2000). This illustrates its relevance in advanced material science and engineering.
Structural and Electronic Properties
Studies on the structural and electronic properties of complexes involving this compound have also been conducted. For instance, the structures and properties of ruthenium(II) complexes of pyridylamine ligands with oxygen-bound amide moieties were investigated to understand their regulation and proton-coupled electron transfer (Kojima et al., 2004).
Propiedades
IUPAC Name |
6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)6-2-1-4-5(12)3-13-7(4)14-6/h1-3H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYUCSOMDCBISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1525280.png)
![4-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1525282.png)

![3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1525286.png)
![Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1525287.png)

![3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1525292.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525294.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1525295.png)
![4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525296.png)
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1525297.png)
